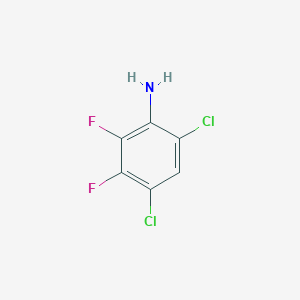

4,6-Dichloro-2,3-difluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2,3-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIPWDHITTVBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 4,6 Dichloro 2,3 Difluoroaniline

Functional Group Interconversions and Aromatic Elaboration

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. For a polysubstituted molecule like 4,6-dichloro-2,3-difluoroaniline, these transformations can be directed at the existing amine moiety or aim to introduce new functionalities onto the aromatic ring.

Reactions at the Amine Moiety

The primary amine (-NH₂) group of this compound is a key site for chemical modification. As a nucleophile and a base, it can undergo a variety of reactions. However, its reactivity is significantly modulated by the electronic effects of the four halogen substituents on the aromatic ring. The strong electron-withdrawing nature of the chlorine and fluorine atoms decreases the electron density on the nitrogen atom, rendering it less basic and less nucleophilic compared to aniline (B41778).

Despite this reduced reactivity, several standard amine derivatizations are expected to be feasible:

Acylation: The amine can react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amine group or to introduce new structural motifs. mnstate.edu A base may be required to neutralize the HCl produced when using acid chlorides. mnstate.edu

Alkylation: Nucleophilic substitution with alkyl halides can introduce alkyl groups onto the amine. Due to the reduced nucleophilicity, this reaction may require more forcing conditions. Polyalkylation is a common side reaction but can be controlled by using a large excess of the amine. mnstate.edu

Salt Formation: As a base, the amine will react with acids to form the corresponding ammonium (B1175870) salts. mnstate.edu

Introduction of Additional Functionalities (e.g., Formylation, Oxidation, Deamination)

Beyond direct reactions at the nitrogen, the amine group enables other transformations that modify the aromatic scaffold.

Formylation: The introduction of a formyl group (-CHO) can be achieved through N-formylation of the amine to produce the corresponding formamide. Various reagents and conditions are available for the formylation of anilines, including using formic acid, which can proceed even without a solvent. youtube.com

Oxidation: The oxidation of anilines can lead to a range of products depending on the oxidant and reaction conditions. openaccessjournals.commdpi.com Strong oxidizing agents can convert the amine to a nitro group (-NO₂). However, oxidation reactions of anilines are often complex and can lead to polymerization, forming polyaniline-like structures. openaccessjournals.comresearchgate.net The specific oxidation products of this compound are not documented in available literature.

Deamination via Diazotization: The primary aromatic amine can be converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents through reactions like the Sandmeyer reaction (using CuX to introduce -Cl, -Br, -CN) or Schiemann reaction (using HBF₄ for fluorination). This provides a powerful method for introducing functionalities that are otherwise difficult to install. mnstate.edu

Nucleophilic Aromatic Substitution Patterns

Aromatic rings bearing strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this compound, all four halogen substituents are electron-withdrawing, activating the ring for such attacks. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Selective Displacement of Fluorine Atoms by Nucleophiles

In SNAr reactions, fluoride (B91410) is an excellent leaving group, often superior to other halogens. masterorganicchemistry.comwikipedia.org This is because the rate-determining step is the initial attack of the nucleophile on the electron-deficient ring, which is facilitated by the high electronegativity of the fluorine atom. The C-F bond cleavage occurs in the subsequent, faster, aromatization step. masterorganicchemistry.comchemistrysteps.com

For this compound, a nucleophile would be expected to selectively displace one of the fluorine atoms over the chlorine atoms. The molecule has two distinct fluorine atoms at the C2 and C3 positions. The regioselectivity of the attack would be determined by the relative stability of the resulting Meisenheimer complex. Nucleophilic attack at C2 would place the negative charge in an intermediate that is stabilized by the adjacent fluorine at C3 and the para-chlorine at C4. Attack at C3 would be stabilized by the ortho-fluorine at C2 and the ortho-chlorine at C4. Detailed computational or experimental studies would be required to definitively predict the preferred site of substitution.

Comparison of Reactivity with Other Halogen Atoms

The reactivity of halogens as leaving groups in nucleophilic aromatic substitution follows an order that is inverted compared to SN2 reactions. This counter-intuitive trend is a hallmark of the SNAr mechanism.

| Reaction Type | Halogen Reactivity Order | Rationale |

| SNAr | F > Cl > Br > I | Rate is determined by nucleophilic attack; higher electronegativity of F makes the carbon center more electrophilic and stabilizes the intermediate. masterorganicchemistry.comnih.gov |

| SN2 | I > Br > Cl > F | Rate is determined by bond-breaking; weaker C-X bonds are broken more easily. |

Therefore, in a competitive scenario on the this compound ring, fluorine atoms are significantly more reactive towards nucleophilic displacement than chlorine atoms.

Metal-Catalyzed Coupling Reactions

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates in these transformations. The chlorine atoms in this compound could potentially participate in such reactions.

Common examples of relevant cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., boronic acid) in the presence of a palladium catalyst and a base to form a C-C bond.

Heck Coupling: Reaction with an alkene, catalyzed by palladium, to form a substituted alkene.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction between an aryl halide and an amine to form a new C-N bond.

Negishi Coupling: Coupling of an organozinc compound with an organohalide, catalyzed by nickel or palladium.

The reactivity of aryl halides in these catalytic cycles is typically I > Br > Cl >> F. Consequently, the chlorine atoms of this compound would be the reactive sites, while the fluorine atoms would be inert. Achieving selective coupling at either the C4 or C6 position would likely be challenging and require carefully optimized conditions, as aryl chlorides are known to be less reactive than bromides or iodides.

| Coupling Reaction | Reagents | Bond Formed |

| Suzuki | R-B(OH)₂, Pd catalyst, Base | C-C |

| Heck | Alkene, Pd catalyst, Base | C-C |

| Buchwald-Hartwig | R₂NH, Pd catalyst, Base | C-N |

| Negishi | R-ZnX, Pd or Ni catalyst | C-C |

Cross-Coupling Methodologies for C-C Bond Formation (e.g., Suzuki-Miyaura)

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis. illinois.edu Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, offering mild and selective conditions. illinois.edu The Suzuki-Miyaura coupling, which typically employs a palladium catalyst to couple an organoboron compound with an organohalide, is a prominent example. libretexts.org

For a substrate like this compound, the chlorine atoms serve as the primary reaction sites for palladium-catalyzed cross-coupling reactions. The C-Cl bonds are more susceptible to oxidative addition to a Pd(0) catalyst compared to the more robust C-F bonds. The general catalytic cycle involves the oxidative addition of the aryl chloride to the palladium center, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While specific studies on this compound are not extensively detailed, the reaction can be expected to proceed selectively at the C-Cl positions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Phosphine ligands are commonly used to stabilize the palladium catalyst. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example | Purpose |

|---|---|---|

| Catalyst Precursor | Pd(OAc)₂, PdCl₂(dppf) | Source of the active Pd(0) catalyst. nih.gov |

| Ligand | PPh₃, RuPhos | Stabilizes the catalyst and facilitates the reaction steps. nih.gov |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. nih.gov |

| Boron Reagent | Arylboronic acid, Arylboronic ester | Provides the carbon nucleophile for the C-C bond formation. libretexts.org |

| Solvent | Toluene, Dioxane, THF/H₂O | Solubilizes reactants and facilitates the reaction. nih.gov |

The reaction's success with this compound would enable the introduction of various aryl or vinyl groups, significantly expanding its derivative library.

Carbonylation Reactions for Carboxylic Acid Derivatives

Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule. For aryl halides, palladium-catalyzed carbonylation in the presence of carbon monoxide and a nucleophile (like water or an alcohol) is a standard method to synthesize carboxylic acids and their esters. libretexts.orgbritannica.com These reactions convert the C-X bond into a C-C bond, forming a valuable carboxyl functional group. mnstate.edu

Similar to cross-coupling, the C-Cl bonds of this compound would be the reactive sites for carbonylation. The reaction typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by the insertion of carbon monoxide into the palladium-carbon bond. Subsequent reaction with a nucleophile, such as water, yields the carboxylic acid.

The synthesis of carboxylic acids can also be achieved through the hydrolysis of nitriles, which can be formed from aryl halides via nucleophilic substitution. libretexts.orgbritannica.com Another pathway involves the carboxylation of organometallic intermediates, such as Grignard reagents, by reacting them with carbon dioxide. mnstate.edu However, for a polyhalogenated, electron-deficient aniline, palladium-catalyzed carbonylation remains a more direct and reliable method. The resulting dichlorodifluoroanthranilic acid derivatives are important precursors for synthesizing heterocyclic compounds and other complex molecules. nih.govnih.gov

Electrophilic Aromatic Substitution Reactions on the Halogenated Aniline Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. nih.gov The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. In this compound, the amino group (-NH₂) is a powerful activating group and an ortho-, para-director. Conversely, the halogen atoms (Cl and F) are deactivating groups but are also ortho-, para-directors due to resonance stabilization of the intermediates. pressbooks.pub

The directing effects of the substituents on the aniline ring are summarized below:

-NH₂ (Amino): Strongly activating, ortho-, para-directing.

-F (Fluoro): Deactivating (inductive), ortho-, para-directing (resonance).

-Cl (Chloro): Deactivating (inductive), ortho-, para-directing (resonance).

The single available position on the ring is at C-5. The directing effects of the substituents would converge to guide an incoming electrophile to this position. The strong activating effect of the amino group at C-1 directs ortho and para, pointing to positions 2, 4, and 6, which are already substituted. However, its influence strongly activates the entire ring towards substitution. The halogens at C-2, C-3, C-4, and C-6 also direct incoming electrophiles. The cumulative effect of these groups makes the C-5 position the most likely site for electrophilic attack, assuming the steric hindrance is not prohibitive.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position | Substituent | Directing Influence | Predicted Site of Attack |

|---|---|---|---|

| 1 | -NH₂ | Ortho, Para | C-5 |

| 2 | -F | Ortho, Para | C-5 |

| 3 | -F | Ortho, Para | C-5 |

| 4 | -Cl | Ortho, Para | C-5 |

Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to yield the 5-substituted-4,6-dichloro-2,3-difluoroaniline derivative.

Chemoselective Transformations and Synthetic Utility as a Building Block

The presence of multiple, chemically distinct reactive sites on this compound makes it an excellent substrate for chemoselective transformations. vanderbilt.edu The different halogen atoms (fluorine and chlorine) and the amino group can be functionalized selectively under different reaction conditions.

Reactions at the Amino Group: The -NH₂ group can readily undergo standard aniline chemistry, such as diazotization to form a diazonium salt, which can then be converted into a wide array of other functional groups (e.g., -OH, -CN, -H, or another halogen via Sandmeyer reaction). It can also be acylated or alkylated.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly when activated by electron-withdrawing groups, are more susceptible to nucleophilic aromatic substitution than chlorine atoms. vanderbilt.edu In this molecule, the combined electron-withdrawing effect of the other halogens could render the C-F bonds susceptible to displacement by strong nucleophiles like thiolates or alkoxides. Research on related polyhalogenated systems has shown that thiolate anions can selectively replace fluorine atoms in the presence of bromine. vanderbilt.edu

Metal-Mediated Reactions: As discussed, the C-Cl bonds are the preferred sites for palladium-catalyzed cross-coupling reactions. This allows for selective C-C or C-N bond formation at positions 4 and 6, leaving the C-F bonds intact.

This differential reactivity allows this compound to serve as a versatile synthetic building block. vanderbilt.edusigmaaldrich.com For instance, one could first perform a Suzuki coupling at one or both chlorine atoms and then modify the amino group or attempt a nucleophilic substitution of a fluorine atom. This step-wise functionalization enables the construction of complex, highly substituted aromatic structures that are valuable in the development of new pharmaceutical agents and advanced materials. nih.gov

Applications of 4,6 Dichloro 2,3 Difluoroaniline As a Key Synthetic Intermediate

A Cornerstone in Agrochemical Innovation

The agricultural sector has significantly benefited from the application of 4,6-dichloro-2,3-difluoroaniline in the development of next-generation crop protection agents. Its incorporation into the molecular framework of insecticides, fungicides, and herbicides has led to the creation of highly effective and often more environmentally benign alternatives to older chemistries.

Architect of Advanced Insecticides

This compound is a fundamental building block in the synthesis of several commercially important insecticides, most notably those belonging to the benzoylurea (B1208200) class. These compounds act as insect growth regulators, disrupting the formation of chitin, a crucial component of an insect's exoskeleton. researchgate.net This mode of action is highly specific to insects and has a low toxicity to mammals and predatory insects, making them valuable tools in integrated pest management (IPM) programs. researchgate.netresearchgate.net

Teflubenzuron: This benzoylurea insecticide relies on this compound for its synthesis. innospk.com The manufacturing process typically involves the reaction of this compound with 2,6-difluorobenzoyl isocyanate. innospk.comgoogle.com Teflubenzuron is known for its effectiveness against a variety of insect pests. researchgate.net 3,5-dichloro-2,4-difluoroaniline (B1223766) is also a known environmental transformation product of Teflubenzuron. nih.gov

Pyrifluron: The synthesis of this insecticide also utilizes a dichlorodifluoroaniline intermediate. One patented method describes the preparation of pyrifluron through the reaction of 3,5-dichloro-2,4-difluoroaniline with 2,6-difluorobenzoyl isocyanate. google.com This aniline (B41778) intermediate is synthesized from 1,2,3,4-tetrachlorobenzene (B165215) via nitration, fluorination, and reduction. google.com

The general synthetic route for these benzoylurea insecticides is outlined in the table below:

| Starting Material | Key Intermediate | Reagent | Product |

| 2,4-difluoronitrobenzene | 3,5-dichloro-2,4-difluoroaniline | 2,6-difluorobenzoyl isocyanate | Teflubenzuron |

| 1,2,3,4-tetrachlorobenzene | 3,5-dichloro-2,4-difluoroaniline | 2,6-difluorobenzoyl isocyanate | Pyrifluron |

Foundation for Novel Fungicides

The structural motifs derived from halogenated anilines are also integral to the development of modern fungicides. While specific commercial examples directly using this compound are less documented in readily available literature, the broader class of fluorinated anilines is a key area of research for creating new fungicidal compounds. The presence of chlorine and fluorine atoms can enhance the lipophilicity of the molecule, facilitating its penetration into fungal cells, and can also block metabolic pathways, increasing the compound's stability and efficacy.

Building Block for Herbicidal Compounds

The development of selective herbicides is another area where halogenated anilines play a crucial role. These intermediates are used to construct molecules that can effectively control weeds without harming crops. For instance, the related compound 2,6-difluoroaniline (B139000) is used in the synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a herbicidal compound. sigmaaldrich.com The principles of incorporating halogenated anilines to enhance herbicidal activity are applicable to derivatives of this compound, suggesting its potential as a building block in the discovery of new herbicides. nih.govgoogle.comresearchgate.net

A Versatile Intermediate in Pharmaceutical Synthesis

The utility of this compound extends into the pharmaceutical industry, where the introduction of fluorine and chlorine atoms into drug candidates can significantly modulate their biological properties.

Crafting Specific Fluorinated Pharmaceutical Scaffolds

The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of complex, fluorinated scaffolds that are sought after in modern drug design. americanelements.com These scaffolds can serve as the core structures for developing new therapeutic agents targeting a wide range of diseases. The presence of multiple reactive sites on the aniline ring allows for further chemical modifications, enabling the fine-tuning of the molecule's properties to optimize its therapeutic potential. While specific drug candidates derived from this exact aniline are often proprietary, the general importance of such fluorinated building blocks in pharmaceutical research and development is well-established. nih.gov

Utility in Dye and Pigment Production

Further research or declassification of proprietary industrial data would be necessary to elaborate on the specific uses of this compound.

Advanced Computational and Theoretical Investigations of 4,6 Dichloro 2,3 Difluoroaniline

Quantum Mechanical Characterization

Density Functional Theory (DFT) Studies for Optimized Geometry

No specific data available in published literature.

Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals)

No specific data available in published literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

No specific data available in published literature.

Molecular Electrostatic Potential (MEP) Mapping

No specific data available in published literature.

Analysis of Global and Local Reactivity Descriptors (e.g., Fukui Functions)

No specific data available in published literature.

Natural Population Analysis (NPA) Atomic Charges

No specific data available in published literature.

Further experimental and theoretical research is required to characterize the physicochemical and quantum mechanical properties of 4,6-dichloro-2,3-difluoroaniline. Such studies would be valuable for understanding the structure-property relationships in polysubstituted anilines and for the rational design of new molecules with desired functionalities.

Spectroscopic Property Simulations

Computational spectroscopy is a powerful tool for predicting and interpreting the spectral characteristics of molecules. By simulating these properties, researchers can gain insight into molecular structure, bonding, and electronic behavior before or alongside experimental work.

Vibrational Spectra Prediction (FT-IR, FT-Raman)

The prediction of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), is typically performed using Density Functional Theory (DFT). These calculations can determine the frequencies and intensities of the fundamental vibrational modes of a molecule. For a molecule like this compound, this analysis would identify characteristic stretching and bending vibrations associated with its functional groups, including the C-N, N-H, C-F, C-Cl, and C-C bonds of the substituted aniline (B41778) ring. A comparison between the predicted and experimental spectra helps in the complete assignment of the vibrational modes.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., GIAO Method)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose, often employed within the DFT framework. This method calculates the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the molecule. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). For this compound, these calculations would predict the specific chemical shifts for each unique hydrogen, carbon, and fluorine atom, providing a theoretical spectrum to be compared with experimental data.

UV-Visible Absorption Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Visible) of molecules. This technique calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, a TD-DFT analysis would reveal information about its electronic transitions, such as π → π* and n → π* transitions, and help interpret its color and photochemical properties.

Nonlinear Optical (NLO) Properties Assessment

Computational methods are also used to assess the Nonlinear Optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. Calculations, typically at the DFT level, can determine key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high value for the first-order hyperpolarizability suggests that a molecule may have significant NLO activity. The analysis would involve examining the electronic structure and intramolecular charge transfer, which are crucial for NLO response.

Analytical Methodologies for Characterization and Research Monitoring of 4,6 Dichloro 2,3 Difluoroaniline

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is the cornerstone for determining the molecular structure of 4,6-Dichloro-2,3-difluoroaniline. By interacting with the molecule using different forms of electromagnetic radiation, each technique provides unique pieces of information that, when combined, create a detailed structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by providing information about the chemical environment of hydrogen, carbon, and fluorine nuclei.

¹H NMR: In ¹H NMR, the single aromatic proton (H-5) is expected to appear as a multiplet due to coupling with the adjacent fluorine atom (F-6). The two protons of the amine (-NH₂) group would typically produce a broad singlet, the chemical shift of which can be concentration-dependent and can be confirmed by D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum is predicted to show six distinct signals, one for each carbon atom in the benzene (B151609) ring, due to the molecule's asymmetry. The chemical shifts of these carbons are significantly influenced by the attached electronegative halogen atoms and the electron-donating amine group. Carbons bonded to fluorine will exhibit characteristic C-F coupling.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. It is expected to show two distinct signals for the two non-equivalent fluorine atoms (F-2 and F-3). The splitting patterns of these signals would provide definitive information about F-F and F-H couplings, confirming their relative positions on the aromatic ring.

Table 1: Predicted NMR Spectral Characteristics for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Interactions |

| ¹H NMR | |||

| H-5 | 6.5 - 7.5 | Doublet of doublets (dd) or Triplet (t) | Coupling to F-6 and potentially F-2 |

| -NH₂ | 3.5 - 5.0 | Broad singlet (br s) | May show exchange broadening |

| ¹³C NMR | |||

| C-1 | 135 - 145 | Multiplet | C-F, C-C couplings |

| C-2 | 140 - 155 | Multiplet (large ¹JCF) | C-F, C-C couplings |

| C-3 | 140 - 155 | Multiplet (large ¹JCF) | C-F, C-C couplings |

| C-4 | 115 - 125 | Multiplet | C-F, C-C couplings |

| C-5 | 110 - 120 | Multiplet | C-H, C-F couplings |

| C-6 | 115 - 125 | Multiplet | C-F, C-C couplings |

| ¹⁹F NMR | |||

| F-2 / F-3 | -110 to -160 | Doublet of doublets (dd) | F-F, F-H couplings |

Note: The predicted values are estimates based on general principles of NMR spectroscopy for halogenated anilines. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. In electron ionization (EI) MS, the molecule is ionized to produce a molecular ion (M⁺), and its mass-to-charge ratio (m/z) is measured.

The most critical diagnostic feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a compound with two chlorine atoms will exhibit a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. pearson.comtutorchase.com This pattern provides unambiguous evidence for the presence of two chlorine atoms. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the calculation of the precise elemental formula (C₆H₃Cl₂F₂N).

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₆H₃Cl₂F₂N)

| Ion | m/z (Nominal Mass) | Isotopic Composition | Expected Relative Intensity |

| M⁺ | 197 | C₆H₃³⁵Cl₂F₂N | ~100% (base peak in cluster) |

| [M+2]⁺ | 199 | C₆H₃³⁵Cl³⁷ClF₂N | ~65% |

| [M+4]⁺ | 201 | C₆H₃³⁷Cl₂F₂N | ~10% |

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule's functional groups. spectroscopyonline.comthermofisher.com

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, aromatic C=C stretching (around 1400-1600 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹). libretexts.org Strong absorptions corresponding to C-Cl and C-F bond vibrations will be present in the fingerprint region (below 1300 cm⁻¹).

FT-Raman Spectroscopy: Raman spectroscopy is sensitive to the vibrations of non-polar bonds. It is particularly useful for observing the symmetric vibrations of the substituted benzene ring, which may be weak in the IR spectrum.

Together, these techniques confirm the presence of the aniline (B41778) functionality and the substituted aromatic core. nih.gov

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3300 - 3500 |

| C-H Stretch (aromatic) | Ar-H | 3000 - 3100 |

| C=C Stretch (in-ring) | Aromatic Ring | 1400 - 1600 |

| N-H Bend (scissoring) | -NH₂ | 1590 - 1650 |

| C-F Stretch | Ar-F | 1100 - 1300 |

| C-Cl Stretch | Ar-Cl | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems. up.ac.za Benzene exhibits characteristic absorption bands, and the addition of substituents alters the position and intensity of these bands. quimicaorganica.org The aniline chromophore, with its electron-donating amino group and electron-withdrawing halogen substituents, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands compared to unsubstituted benzene. ijermt.org This technique is useful for confirming the presence of the substituted aromatic system and is often employed as a detection method in chromatographic analysis.

Chromatographic Analysis for Compound Purity and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures, isomers, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile compounds. For halogenated anilines, a reverse-phase HPLC (RP-HPLC) method is typically the most effective. oup.comoup.com

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sigmaaldrich.com The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure good resolution and timely elution of the compound. oup.com Detection is commonly achieved using a UV detector set at a wavelength corresponding to the compound's absorption maximum (λmax) as determined by UV-Vis spectroscopy. sigmaaldrich.com This method allows for the accurate determination of the purity of this compound and can be validated to quantify it in various matrices. researchgate.net

Table 4: Example HPLC Method Parameters for Analysis of Halogenated Anilines

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water (often with a buffer like ammonium (B1175870) acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., starting with 20% B, increasing to 60% B) |

| Flow Rate | 1.0 - 2.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~254 nm or compound's λmax |

Note: This represents a general starting method; optimization is required for specific applications.

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone technique for the analysis of semi-volatile organic compounds like this compound. It is widely employed for determining the concentration of aniline derivatives in various matrices. epa.gov The method separates compounds based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. For halogenated compounds, GC is frequently coupled with highly selective and sensitive detectors. chromatographyonline.com

The standard approach for analyzing halogenated anilines involves sample preparation, which may include liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analyte from the sample matrix and pre-concentrate it for analysis. d-nb.info The prepared extract is then injected into the GC system.

Instrumentation and Conditions: An analytical system for this purpose would typically consist of a gas chromatograph equipped for splitless injection, a capillary column, and a suitable detector. epa.gov Fused silica capillary columns are standard, with lengths typically ranging from 30 to 60 meters. chromatographyonline.com The choice of stationary phase is critical for achieving separation from isomers and other related compounds; a slightly polar phase, such as one coated with 5% diphenyl / 95% dimethyl polysiloxane (e.g., SE-54), is often effective for a range of aniline derivatives. epa.govchromatographyonline.com

For detection and quantification, Mass Spectrometry (MS) is the preferred method due to its high selectivity and ability to provide structural information, which is crucial for confirming the identity of the analyte. epa.govmdpi.com A GC-MS system would monitor for characteristic ions of this compound, such as the molecular ion and specific fragment ions resulting from the loss of chlorine or fluorine atoms. Other detectors suitable for this analysis include the Nitrogen-Phosphorus Detector (NPD), which is selective for nitrogen-containing compounds, and the Electron Capture Detector (ECD), which is highly sensitive to halogenated molecules. epa.govuw.edu.pl

Table 1: Typical Gas Chromatography (GC) Parameters for Halogenated Aniline Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column Type | Fused Silica Capillary Column (e.g., SE-54) epa.gov | Provides high-resolution separation of isomers and related compounds. |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness chromatographyonline.com | Standard dimensions for efficient separation of semi-volatile organics. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to transport the analyte through the column. |

| Injection Mode | Splitless | Ensures the entire sample is transferred to the column for trace analysis. epa.gov |

| Temperature Program | Ramped oven temperature (e.g., 60°C to 280°C) | Optimizes separation of compounds with different boiling points. |

| Detector | Mass Spectrometry (MS) or Electron Capture (ECD) epa.govuw.edu.pl | MS provides definitive identification; ECD offers high sensitivity for halogens. |

X-ray Crystallography for Solid-State Structural Determination

X-ray Crystallography is the most powerful and definitive technique for determining the three-dimensional atomic structure of a crystalline solid. This method is indispensable for the unambiguous structural confirmation of synthesized compounds like this compound, as it provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. When a crystal is irradiated with a focused beam of X-rays, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the exact position of each atom in the molecule is determined, confirming the connectivity and stereochemistry.

For a molecule like this compound, a crystallographic analysis would irrefutably establish the substitution pattern on the aniline ring, distinguishing it from any other C₆H₃Cl₂F₂N isomer. The resulting structural data includes the precise coordinates of each atom, allowing for the calculation of intramolecular distances and angles. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding involving the amine group or halogen bonds. researchgate.net

It is important to note that the intense X-ray radiation used in these experiments can sometimes cause cleavage of carbon-halogen bonds, a phenomenon known as specific radiation damage, which must be carefully considered during data collection and analysis. nih.gov

Table 2: Illustrative Crystallographic Data Obtainable for a Halogenated Aniline Note: The following data is a representative example of the information generated from an X-ray crystallography experiment and is not the experimentally determined data for this compound.

| Parameter | Example Value | Description |

| Chemical Formula | C₆H₃Cl₂F₂N | The elemental composition of the molecule. |

| Molecular Weight | 197.99 g/mol | The mass of one mole of the substance. |

| Crystal System | Monoclinic | A category of crystal systems defined by its lattice parameters. |

| Space Group | P2₁/c | Describes the symmetry elements of the crystal's unit cell. |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å | The edge lengths of the smallest repeating unit of the crystal lattice. |

| α = 90°, β = 105°, γ = 90° | The angles between the axes of the unit cell. | |

| Volume (V) | 760 ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |

| Calculated Density | 1.73 g/cm³ | The theoretical density derived from the crystal structure. |

Future Research Directions and Emerging Applications for 4,6 Dichloro 2,3 Difluoroaniline

Development of More Sustainable and Atom-Economical Synthesis Methodologies

Current synthetic routes to polyhalogenated anilines often involve multi-step processes that may utilize harsh reagents and generate considerable chemical waste. The principles of green chemistry are driving research towards more environmentally benign and efficient synthetic methods. Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a central goal. jocpr.com

Future research in the synthesis of 4,6-dichloro-2,3-difluoroaniline will likely focus on:

Streamlining Reaction Pathways: Reducing the number of synthetic steps from commercially available starting materials to the final product. This minimizes energy consumption, solvent use, and waste generation.

High Atom-Economy Reactions: Investigating reactions like pericyclic reactions (e.g., Diels-Alder) or catalytic C-H activation that, by their nature, incorporate a majority of the reactants' atoms into the product structure with minimal byproducts. nih.gov While direct application to this specific aniline (B41778) is still exploratory, these reaction classes represent the frontier of efficient synthesis.

Alternative Reagents: Moving away from traditional halogenating agents that can be hazardous or non-selective towards greener alternatives and reaction conditions.

| Research Focus | Goal | Potential Impact |

| Process Intensification | Fewer reaction steps from precursors. | Reduced energy, solvent, and waste. |

| Atom-Economical Reactions | Maximize incorporation of reactant atoms. | Higher efficiency, minimal byproducts. jocpr.com |

| Green Reagents | Use of safer, more selective chemicals. | Improved environmental and safety profile. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of a precisely substituted compound like this compound presents a significant challenge in regioselectivity—ensuring the halogens are placed at the correct positions without the formation of unwanted isomers. For instance, processes designed to produce specific isomers like 2,6-difluoroaniline (B139000) often have to contend with the formation of other isomers, such as 2,3-difluoroaniline (B47769), which can be difficult to separate. google.com

The development of advanced catalytic systems is crucial to overcoming these hurdles. Future research will likely explore:

Shape-Selective Catalysts: Utilizing zeolites or metal-organic frameworks (MOFs) whose pore structures could guide the halogenation of a precursor aniline or benzene (B151609) derivative to the desired 4,6-dichloro-2,3-difluoro arrangement.

Advanced Transition Metal Catalysis: While palladium catalysts are known for selective reactions like dehalogenation google.com, research into catalysts based on copper, nickel, or rhodium could offer new pathways for selective C-H or C-halogen functionalization with higher efficiency and lower costs.

Organocatalysis: Employing small organic molecules as catalysts to direct halogenation or other transformations, avoiding the cost and potential toxicity associated with heavy metals.

Investigation of New Derivatization Chemistries for Advanced Functionalization

The true potential of this compound lies in its use as a versatile scaffold. The four halogen atoms offer distinct reactivity profiles, allowing for selective functionalization to create a diverse range of novel molecules. Research has shown that in polyhalogenated aromatic rings containing both fluorine and other halogens, fluorine atoms can be selectively displaced by nucleophiles like thiolates. vanderbilt.edu

Future investigations will focus on leveraging this differential reactivity:

Selective Nucleophilic Aromatic Substitution (SNAr): Exploiting the higher electrophilicity of the fluorine-bearing carbon atoms to selectively replace one or both fluorine atoms with nucleophiles (e.g., alkoxides, amines, thiolates), leaving the chlorine atoms untouched for subsequent reactions.

Metal-Mediated Cross-Coupling: Utilizing the carbon-chlorine bonds, which are more amenable to oxidative addition in typical cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of complex molecular architectures.

Orthogonal Derivatization: Developing a step-by-step functionalization strategy where the fluorine and chlorine atoms are addressed sequentially, enabling the programmed synthesis of highly complex, polyfunctional aromatic compounds.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Modern computational chemistry provides powerful tools to predict molecular properties and reactivity, accelerating the design of new functional molecules without costly and time-consuming trial-and-error synthesis. The molecular and electronic structures of related compounds like 2,3-difluoroaniline have been studied using theoretical calculations to understand their reactivity and electrostatic potential. fluoromart.com

For this compound, future computational work will likely involve:

Reactivity Mapping: Using methods like Density Functional Theory (DFT) to calculate the electron density at each position of the aromatic ring. This can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic derivatization strategies.

Property Prediction: Simulating the electronic properties (e.g., HOMO/LUMO energy levels), steric profile, and intermolecular interaction potential of hypothetical derivatives. This allows for the in-silico screening of candidates for specific applications, such as in electronic materials or as enzyme inhibitors.

Mechanism Elucidation: Modeling the transition states of potential reactions to understand the energy barriers and feasibility of new synthetic transformations, helping to optimize reaction conditions.

Expanding Applications in Emerging Fields Beyond Traditional Agrochemistry and Pharmaceuticals

While its origins are in life sciences, the unique electronic properties conferred by the fluorine and chlorine atoms make this compound and its derivatives attractive candidates for advanced materials. Structurally similar fluorinated anilines are already being explored in cutting-edge technology. For example, 2,3-difluoroaniline has been used as an additive to improve the efficiency and stability of perovskite solar cells. fluoromart.com Furthermore, other halogenated anilines, such as 4-bromo-2,6-difluoroaniline, are used in the synthesis of macromolecules for applications in organic light-emitting diodes (OLEDs) and organic semiconductors. fluoromart.com

Future research is expected to explore the application of this compound derivatives in:

Organic Electronics: As building blocks for organic semiconductors, transistors, and photovoltaic devices, where the halogen atoms can be used to tune charge transport properties and molecular packing.

Liquid Crystals: The rigid, polarizable structure of its derivatives could be suitable for creating novel liquid crystalline materials with specific dielectric and optical properties.

Functional Polymers: Incorporation of this aniline moiety into polymer backbones could yield materials with enhanced thermal stability, flame retardancy, and specific chemical resistance for high-performance applications.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 4,6-dichloro-2,3-difluoroaniline, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves halogenation of aniline derivatives. For example, stepwise fluorination and chlorination using agents like HF/pyridine or Cl2/FeCl3 under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical. Purity (>97%) can be verified using GC-MS or HPLC with UV detection .

Q. How should researchers handle this compound safely in the laboratory?

- Methodological Answer : Use PPE (gloves, goggles, fume hood) due to potential toxicity. Store in amber glass bottles at 2–8°C to prevent decomposition. Refer to GHS guidelines for halogenated anilines, which recommend avoiding inhalation and skin contact. Spills should be neutralized with sodium bicarbonate and absorbed with inert materials .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR to resolve fluorine environments (δ -110 to -150 ppm for aromatic F) and <sup>1</sup>H NMR for NH2 protons (δ 3.5–5.0 ppm, broad).

- MS : High-resolution ESI-MS for molecular ion [M+H]<sup>+</sup> (expected m/z ~217).

- XRD : Single-crystal X-ray diffraction for definitive structural confirmation, especially to resolve Cl/F positional isomerism .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine/fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Cl/F groups deactivates the aromatic ring, slowing electrophilic substitution. However, ortho/para-directing effects of NH2 can be leveraged for regioselective functionalization (e.g., Buchwald-Hartwig amination). Computational studies (DFT) can predict charge distribution and reactive sites. Experimental validation via kinetic monitoring (e.g., UV-vis for reaction progress) is advised .

Q. How can conflicting spectroscopic data (e.g., mass vs. NMR) be resolved for derivatives of this compound?

- Methodological Answer : Contradictions often arise from isotopic patterns (e.g., <sup>35</sup>Cl/<sup>37</sup>Cl in MS) or dynamic effects in NMR. Use deuterated solvents to suppress proton exchange broadening. For mass discrepancies, compare experimental isotopic distributions with theoretical simulations (e.g., ChemCalc). Cross-validate with independent techniques like IR (C-N stretch ~1250 cm<sup>−1</sup>) .

Q. What strategies mitigate decomposition during storage or reaction conditions?

- Methodological Answer : Stabilize the amine group by storing under inert gas (N2/Ar) and adding antioxidants (e.g., BHT). For reactions requiring heating, use microwave-assisted synthesis to reduce exposure time. Monitor decomposition pathways (e.g., hydrolysis to quinones) via TLC or LC-MS .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing bioactive molecules?

- Methodological Answer : It serves as a building block for fluorinated pharmaceuticals, such as kinase inhibitors. The NH2 group enables conjugation with carboxylic acids (EDC/HOBt coupling), while halogens allow Suzuki-Miyaura cross-coupling. Optimize reaction yields by screening Pd catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.